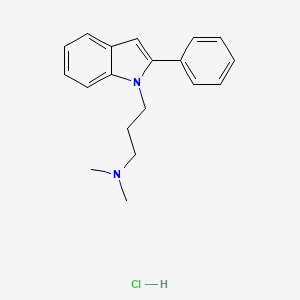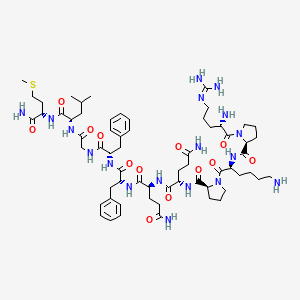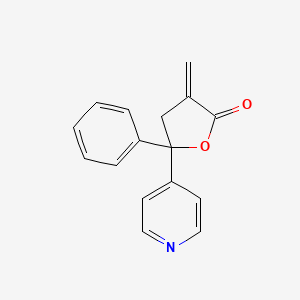
2,2,6-Trimethylheptan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6-Trimethylheptan-3-ol: is an organic compound with the molecular formula C10H22O. It is a branched alcohol, characterized by the presence of three methyl groups attached to the heptane chain. This compound is often used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethylheptan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2,2,6-Trimethylheptan-3-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,6-Trimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2,2,6-Trimethylheptan-3-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 2,2,6-Trimethylheptan-3-one.
Reduction: Corresponding alkanes.
Substitution: Alkyl chlorides.
Aplicaciones Científicas De Investigación
Chemistry: 2,2,6-Trimethylheptan-3-ol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: In biological research, this compound can be used as a solvent or reagent in biochemical assays and experiments.
Medicine: While specific medical applications are limited, derivatives of this compound may be explored for potential pharmaceutical uses.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,6-Trimethylheptan-3-ol depends on its chemical reactivity. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in various reactions. Its molecular targets and pathways are primarily related to its functional group interactions in chemical processes.
Comparación Con Compuestos Similares
2,2,4-Trimethylpentan-3-ol: Another branched alcohol with similar structural features.
2,2,5-Trimethylhexan-3-ol: A compound with a similar backbone but different branching.
2,2,3-Trimethylbutan-3-ol: A smaller branched alcohol with comparable properties.
Uniqueness: 2,2,6-Trimethylheptan-3-ol is unique due to its specific branching pattern and the position of the hydroxyl group. This structural arrangement influences its physical and chemical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
66256-43-7 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,2,6-trimethylheptan-3-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)6-7-9(11)10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
Clave InChI |
AXUPPSSNJCYJOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
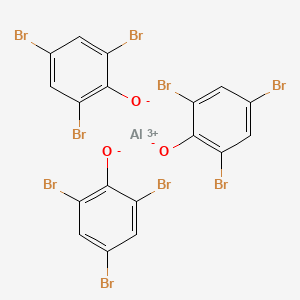
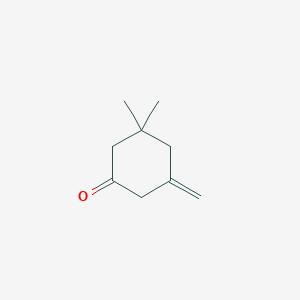
![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)


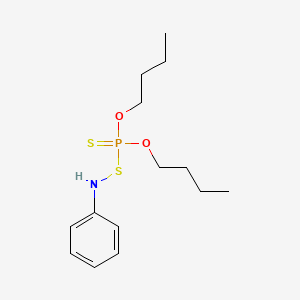

![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14466346.png)
